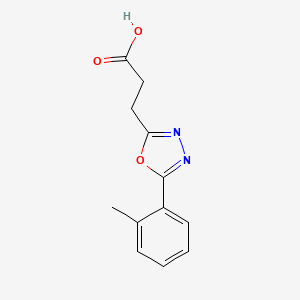

3-(5-o-Tolyl-1,3,4-oxadiazol-2-yl)propanoic acid

Description

Significance of 1,3,4-Oxadiazole (B1194373) Core Structures in Medicinal Chemistry and Materials Science

The 1,3,4-oxadiazole ring is a privileged scaffold in drug discovery due to its diverse pharmacological profile. nih.gov This aromatic heterocycle is noted for its metabolic stability and its ability to act as a bioisostere for amide and ester functional groups, potentially improving a drug candidate's pharmacokinetic properties. nih.govresearchgate.netnih.gov The 1,3,4-oxadiazole nucleus is a component of numerous compounds with a wide array of biological activities. mdpi.com

Table 1: Reported Biological Activities of 1,3,4-Oxadiazole Derivatives

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against various strains of bacteria and fungi. nih.gov |

| Anticancer | Shows cytotoxic effects against several cancer cell lines. nih.gov |

| Anti-inflammatory | Exhibits significant anti-inflammatory properties. rroij.com |

| Antiviral | Active against various viruses. nih.gov |

| Anticonvulsant | Demonstrates potential in controlling seizures. nih.govnih.gov |

| Analgesic | Provides pain-relieving effects. nih.govrroij.com |

| Antioxidant | Capable of neutralizing harmful free radicals. nih.gov |

In the realm of materials science, 1,3,4-oxadiazole derivatives are valued for their thermal stability and electron-transporting capabilities, leading to their use in the development of polymers and luminescence-producing materials. nih.govresearchgate.net

Contextualization of Propanoic Acid Derivatives as Pharmacophores and Linkers

Propanoic acid and its derivatives are significant in medicinal chemistry, serving both as active pharmacophores and as versatile linkers in drug design. As pharmacophores, arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The carboxylic acid group is often crucial for the biological activity of these compounds.

Overview of Current Research Trends on Oxadiazole-Propanoic Acid Conjugates

The conjugation of 1,3,4-oxadiazole rings with propanoic acid moieties represents a strategic approach in medicinal chemistry to create novel molecules with potentially enhanced or dual activities. Research has shown that combining these two scaffolds can yield compounds with significant anti-inflammatory, analgesic, and antimicrobial properties. rroij.comresearchgate.net

A study involving 2,5-disubstituted-1,3,4-oxadiazole derivatives based on aroyl propionic acid reported compounds with potent anti-inflammatory activity. rroij.com Another area of investigation involves 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids, which have been explored for their antifungal activities and as inhibitors of specific cellular pathways. researchgate.netresearchhub.com The combination of the metabolically stable oxadiazole core with the pharmacologically relevant propanoic acid linker allows for the systematic exploration of structure-activity relationships (SAR) to optimize therapeutic potential. researchhub.com

Rationale for Focused Academic Investigation of 3-(5-o-Tolyl-1,3,4-oxadiazol-2-yl)propanoic acid

The specific compound, this compound, warrants focused investigation due to the unique structural features of the ortho-tolyl group. The position of the methyl group on the phenyl ring can significantly influence the molecule's conformation and, consequently, its biological activity. nih.gov

Key Areas for Investigation:

Steric Effects: The ortho-methyl group can impose steric hindrance, potentially forcing the phenyl ring out of plane with the oxadiazole ring. This altered geometry could lead to selective interactions with biological targets compared to its meta- or para-isomers. researchhub.com

Structure-Activity Relationship (SAR): A focused study on the o-tolyl derivative allows for a precise understanding of how substituent placement affects activity. Comparative studies with m-tolyl and p-tolyl analogs could elucidate critical SAR insights, as even minor positional changes can lead to significant differences in potency and selectivity. researchhub.comnih.gov For example, research on other heterocyclic structures has shown that ortho-substitutions can be crucial for inhibitory activity. nih.gov

Novel Pharmacological Profile: While related compounds have shown promise, the specific pharmacological profile of the o-tolyl isomer remains largely unexplored. Its unique stereoelectronic properties could result in novel or improved therapeutic activities, such as enhanced anti-inflammatory or anticancer effects.

A high-throughput screening study identified a related compound, 3-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid, as a potent inhibitor of Rho/MRTF/SRF-mediated gene transcription, a pathway implicated in fibrotic diseases. researchhub.com Subsequent investigation of analogs revealed that moving the methyl group from the meta to the ortho position dramatically decreased potency, highlighting the profound impact of isomerism on biological activity. researchhub.com This finding underscores the necessity of systematically investigating each positional isomer, including this compound, to fully map the chemical space and identify candidates with optimal therapeutic properties.

Structure

3D Structure

Properties

IUPAC Name |

3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8-4-2-3-5-9(8)12-14-13-10(17-12)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHROXZBSYUWCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(O2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 5 O Tolyl 1,3,4 Oxadiazol 2 Yl Propanoic Acid and Analogues

Retrosynthetic Analysis of the 1,3,4-Oxadiazole (B1194373) and Propanoic Acid Moieties

Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule. The primary disconnection of the 1,3,4-oxadiazole ring typically occurs at the C-N bonds, leading back to a key 1,2-diacylhydrazine intermediate. This intermediate contains both the o-tolylcarbonyl and the 3-carboxypropanoyl moieties.

Further disconnection of this diacylhydrazine reveals two primary building blocks: an aromatic hydrazide derived from o-toluic acid and a four-carbon dicarboxylic acid derivative, such as succinic anhydride (B1165640). This approach is common for synthesizing asymmetrical 2,5-disubstituted 1,3,4-oxadiazoles. nih.govresearchgate.net

Retrosynthetic Pathway:

This analysis suggests a convergent synthetic strategy where the two key fragments are prepared separately and then combined to form the diacylhydrazine, which is subsequently cyclized to the final 1,3,4-oxadiazole product.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compound relies on the efficient preparation of its key precursors.

Aromatic hydrazides are crucial intermediates in the synthesis of a vast number of heterocyclic compounds, including 1,3,4-oxadiazoles. eurekaselect.com The required precursor, 2-methylbenzohydrazide (B1293746) (o-toluic hydrazide), is typically synthesized from o-toluic acid. A common and effective method involves a two-step process:

Esterification: o-Toluic acid is first converted to its corresponding ester, such as ethyl o-toluate, via Fischer esterification. This reaction is typically performed by refluxing the carboxylic acid in an excess of the alcohol (e.g., ethanol) with a catalytic amount of a strong acid like sulfuric acid. nih.gov

Hydrazinolysis: The resulting ester is then reacted with hydrazine (B178648) hydrate, often in an alcoholic solvent. nih.govmdpi.com The nucleophilic acyl substitution reaction displaces the alkoxy group to form the stable 2-methylbenzohydrazide.

This sequence provides the aromatic hydrazide component required for coupling with the propanoic acid precursor.

The propanoic acid moiety is introduced using a precursor that can react with the aromatic hydrazide. A highly effective precursor is succinic anhydride . The reaction between 2-methylbenzohydrazide and succinic anhydride proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide on one of the carbonyl carbons of the anhydride. This ring-opening reaction directly yields the required 1,2-diacylhydrazine intermediate, N'-(3-carboxypropanoyl)-2-methylbenzohydrazide, in a single, high-yielding step.

Alternatively, β-aroylpropionic acids can be reacted with hydrazides in the presence of a cyclodehydrating agent like phosphorus oxychloride to directly form the corresponding 1,3,4-oxadiazole derivatives. nih.govresearchgate.net This strategy combines the coupling and cyclization into one operational step, which is discussed in the following sections.

Cyclization Reactions for 1,3,4-Oxadiazole Ring Formation

The final and defining step in the synthesis is the formation of the 1,3,4-oxadiazole ring. This is achieved through the cyclodehydration of the 1,2-diacylhydrazine intermediate. This transformation can be accomplished through various protocols, which can be broadly categorized into one-pot and two-step methods.

| Reagent System | Description | Reference |

|---|---|---|

| HATU / Burgess Reagent | The carboxylic acid is activated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form an active ester, which reacts with the hydrazide. Subsequent addition of the Burgess reagent acts as a mild dehydrating agent to facilitate cyclization. | nih.govresearchgate.net |

| CDI / Ph₃P / CBr₄ | 1,1'-Carbonyldiimidazole (CDI) activates the carboxylic acid. After coupling with the hydrazide, a combination of triphenylphosphine (B44618) (Ph₃P) and carbon tetrabromide (CBr₄) serves as the dehydrating agent to form the oxadiazole ring. | nih.govresearchgate.net |

| NIITP | N-Isocyaniminotriphenylphosphorane (NIITP) enables a one-pot synthesis-functionalization strategy directly from carboxylic acids. This method is versatile and tolerates a wide range of functional groups. | nih.govacs.org |

| POCl₃ | Phosphorus oxychloride can be used in a one-pot reaction between a carboxylic acid and a hydrazide, where it serves as both a coupling and a dehydrating agent, typically under reflux conditions. | mdpi.comjchemrev.com |

The more traditional approach involves the synthesis and isolation of the 1,2-diacylhydrazine, followed by a distinct cyclodehydration step. nih.gov This method allows for the purification of the intermediate, which can be advantageous. A wide array of dehydrating agents are available for the cyclization of the isolated N'-(3-carboxypropanoyl)-2-methylbenzohydrazide. The choice of reagent can depend on the substrate's sensitivity and the desired reaction conditions. researchgate.netnih.gov

| Dehydrating Agent | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Refluxing in neat POCl₃ or in an inert solvent. | A very common, effective, and powerful dehydrating agent. | nih.govmdpi.comnih.gov |

| Thionyl Chloride (SOCl₂) | Often used at reflux temperature. | Another strong dehydrating agent, similar in reactivity to POCl₃. | researchgate.netnih.gov |

| Polyphosphoric Acid (PPA) | Heating the substrate in PPA at high temperatures (e.g., >100 °C). | Acts as both a solvent and a dehydrating agent. | nih.govnih.gov |

| Phosphorus Pentoxide (P₂O₅) | Heating, often in a high-boiling solvent or under solvent-free conditions. | A strong, heterogeneous dehydrating agent. | mdpi.comnih.gov |

| Triflic Anhydride ((CF₃SO₂)₂O) | Often used with a base like pyridine (B92270) at low temperatures. | A very powerful and reactive reagent for mild dehydration conditions. | nih.gov |

| Burgess Reagent | Mild conditions, often at room temperature or with gentle heating in a solvent like THF. | A mild and selective dehydrating agent suitable for sensitive substrates. | researchgate.netnih.gov |

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a significant technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. wjarr.comnih.gov This efficiency is attributed to the direct interaction of microwave irradiation with molecules, leading to rapid and uniform heating. jyoungpharm.org For the synthesis of 1,3,4-oxadiazole derivatives, microwave irradiation provides a powerful tool for promoting the necessary cyclodehydration or oxidative cyclization steps. wjarr.com

Various protocols have been developed utilizing microwave technology. For instance, the oxidative cyclization of N-acyl hydrazones can be efficiently achieved using reagents like chloramine-T under microwave irradiation. nih.govjchemrev.com Another approach involves the reaction of benzohydrazide (B10538) and aromatic aldehydes, catalyzed by agents such as 1,4-bis(triphenylphosphonium)-2-butene peroxodisulfate, to form 2,5-disubstituted-1,3,4-oxadiazoles. wjarr.com Solvent-free, or "dry media," reactions are also common, where reactants are adsorbed onto a solid support, which absorbs the microwave energy and facilitates the reaction, aligning with green chemistry principles. researchgate.net

The advantages of this method include a significant reduction in reaction time from hours to minutes, improved yields, and often cleaner reaction profiles with fewer byproducts. wjarr.commdpi.com

Table 1: Comparison of Microwave-Assisted Synthesis Conditions for 1,3,4-Oxadiazole Derivatives

| Reactants | Catalyst/Reagent | Power (W) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Isoniazid, Aromatic Aldehyde | DMF (5 drops) | 300 | 3 | High | nih.gov |

| Schiff's Base, Chloramine-T | Ethanol (B145695) | 300 | 4 | High | nih.gov |

| Aromatic Acid, Hydrazine Hydrochloride | P₂O₅, H₃PO₄ | - | - | High | wjarr.com |

| N-Acyl Hydrazones | Chloramine-T | - | - | Good | jchemrev.com |

| Acid Hydrazide, Acid Chloride | HMPA (solvent) | - | - | Good to Excellent | jchemrev.com |

Palladium-Catalyzed Cross-Coupling Strategies for Diaryloxadiazoles

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules like diaryloxadiazoles. These strategies are particularly useful for linking two aryl groups to the oxadiazole core, a common structural motif. While direct synthesis of 3-(5-o-Tolyl-1,3,4-oxadiazol-2-yl)propanoic acid itself does not inherently involve creating a diaryl system, these methods are crucial for synthesizing its analogues where the propanoic acid moiety is replaced by an aryl group.

One prominent strategy involves a one-pot synthesis-arylation sequence. This can begin with a carboxylic acid and N-isocyaniminotriphenylphosphorane (NIITP), which, after forming the oxadiazole ring, undergoes an in-situ copper-catalyzed coupling with an aryl iodide. organic-chemistry.org A similar palladium-catalyzed approach can be envisioned. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent (e.g., an arylstannane or arylboronic acid in Stille or Suzuki coupling, respectively) and subsequent reductive elimination to form the C-C bond.

For diaryloxadiazoles, a pre-formed aryl-oxadiazole bearing a halogen (like 2-(4-bromophenyl)-5-(o-tolyl)-1,3,4-oxadiazole) can be coupled with another aryl group via reactions like the Suzuki or Buchwald-Hartwig amination. nih.gov The latter is particularly relevant for creating N-aryl linkages on other heterocyclic systems and demonstrates the versatility of palladium catalysis. nih.govnih.gov These methods offer high functional group tolerance and are fundamental in modern organic synthesis for creating diverse libraries of diaryl heterocyclic compounds. nih.gov

Purification and Isolation Techniques for Oxadiazole Propanoic Acid Derivatives

The purification and isolation of the final product are critical steps to ensure the chemical integrity and purity of this compound and its analogues. The choice of method depends on the physical state of the compound (solid or oil), its polarity, and the nature of the impurities.

Recrystallization is the most common method for purifying solid oxadiazole derivatives. mdpi.com The crude product is dissolved in a hot solvent or solvent mixture in which it is soluble, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. Common solvents used for the recrystallization of oxadiazole compounds include ethanol, methanol, chloroform, and mixtures like DMF-ethanol. mdpi.comacs.orguobasrah.edu.iq The process is often repeated until a constant melting point is achieved, indicating high purity.

Column Chromatography is employed when recrystallization is ineffective, particularly for oily products or when impurities have similar solubility profiles to the desired compound. nih.gov This technique separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel or alumina) while being eluted with a mobile phase (a solvent or solvent mixture). For oxadiazole derivatives, typical eluents might include mixtures of ethyl acetate (B1210297) and petroleum ether or dichloromethane. nih.govnih.gov The separation is monitored using techniques like Thin-Layer Chromatography (TLC) to identify and collect the fractions containing the pure product. acs.org

Following purification, the identity and structure of the synthesized compounds are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). jyoungpharm.orgnih.gov

Yield Optimization and Scalability Considerations in Laboratory Synthesis

Optimizing reaction yield and ensuring the scalability of a synthetic route are crucial for transitioning from laboratory-scale preparation to larger-scale production. For 1,3,4-oxadiazole derivatives, several factors can be fine-tuned to maximize product output and ensure the process is efficient and reproducible.

Yield Optimization:

Reagent Selection: The choice of cyclizing or dehydrating agent is critical. Stronger dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used for the cyclization of diacylhydrazines, but milder and more efficient coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can offer higher yields under milder conditions with simpler work-up procedures. luxembourg-bio.comindexcopernicus.com

Catalyst Choice: In reactions like cross-coupling, the selection of the palladium catalyst and corresponding ligand can dramatically affect yield and reaction rate.

Reaction Conditions: Optimizing parameters such as temperature, reaction time, and solvent is fundamental. For instance, microwave-assisted synthesis often leads to significantly higher yields in shorter times compared to conventional heating. wjarr.com The presence of electron-donating groups on the aromatic rings of the precursors has been shown to result in higher yields compared to electron-withdrawing groups. luxembourg-bio.com

Scalability:

Process Simplification: One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, are highly desirable for scalability as they reduce material loss and save time. jchemrev.com

Flow Chemistry: Continuous flow synthesis presents a modern and scalable alternative to traditional batch processing. nih.gov In this method, reactants are pumped through a heated reactor, allowing for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety. This method has been successfully applied to the iodine-mediated oxidative cyclization for 1,3,4-oxadiazole synthesis, achieving high yields and a productivity of 34 mmol/h, demonstrating its potential for large-scale production. nih.gov

Reagent Cost and Safety: For large-scale synthesis, the cost and safety of reagents are paramount. Using inexpensive and non-toxic reagents, such as iodine in place of heavy metals, makes the process more economically viable and environmentally benign. nih.govjchemrev.com

Advanced Spectroscopic and Computational Characterization of 3 5 O Tolyl 1,3,4 Oxadiazol 2 Yl Propanoic Acid

Structural Elucidaion via Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the o-tolyl group, the methylene (B1212753) protons of the propanoic acid chain, and the methyl protons. The aromatic protons of the o-tolyl ring would appear as a complex multiplet in the downfield region, typically between δ 7.0 and 8.0 ppm. The propanoic acid moiety would be characterized by two triplet signals for the adjacent methylene groups (-CH₂-CH₂-), likely in the range of δ 2.5-3.5 ppm. The methyl group protons on the tolyl ring would present as a singlet at approximately δ 2.4 ppm. The acidic proton of the carboxylic acid would be observed as a broad singlet at a significantly downfield chemical shift, generally above δ 10.0 ppm, which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data, with characteristic signals for the oxadiazole ring carbons appearing at the lower field. The two carbons of the 1,3,4-oxadiazole (B1194373) ring are expected to resonate at approximately δ 165 ppm and δ 155 ppm. researchgate.net The carbonyl carbon of the carboxylic acid would also be found in the downfield region, typically around δ 170-180 ppm. The aromatic carbons of the o-tolyl group would produce a series of signals in the δ 120-140 ppm range, with the carbon bearing the methyl group appearing at a distinct chemical shift. The methyl carbon of the tolyl group is anticipated to have a signal around δ 21 ppm. mdpi.com The methylene carbons of the propanoic acid chain would be observed in the aliphatic region of the spectrum, generally between δ 25 and 35 ppm.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (o-tolyl) | 7.0 - 8.0 (multiplet) |

| -CH₂- (propanoic) | 2.5 - 3.5 (triplet) |

| -CH₂- (propanoic) | 2.5 - 3.5 (triplet) |

| -CH₃ (tolyl) | ~2.4 (singlet) |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (acid) | 170 - 180 |

| C₂ (oxadiazole) | ~165 |

| C₅ (oxadiazole) | ~155 |

| Aromatic (o-tolyl) | 120 - 140 |

| -CH₂- (propanoic) | 25 - 35 |

Vibrational Analysis using Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of 3-(5-o-Tolyl-1,3,4-oxadiazol-2-yl)propanoic acid is expected to display several key absorption bands that confirm its structure.

The most prominent feature would be a broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹.

The presence of the 1,3,4-oxadiazole ring is typically confirmed by a set of characteristic bands. A strong absorption band around 1610-1650 cm⁻¹ can be attributed to the C=N stretching vibration within the ring. mdpi.com Another significant band, corresponding to the C-O-C stretching of the oxadiazole ring, is expected in the range of 1020-1070 cm⁻¹. nih.gov

The aromatic C-H stretching vibrations of the o-tolyl group would be observed as a series of weaker bands above 3000 cm⁻¹. The aliphatic C-H stretching of the propanoic acid chain would appear just below 3000 cm⁻¹. Bending vibrations for the aromatic ring and the methylene groups would be present in the fingerprint region (below 1500 cm⁻¹).

Expected Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch (dimer) | 2500 - 3300 (broad) |

| Carboxylic Acid (-COOH) | C=O stretch | 1700 - 1725 (strong) |

| Oxadiazole Ring | C=N stretch | 1610 - 1650 (strong) |

| Oxadiazole Ring | C-O-C stretch | 1020 - 1070 |

| Aromatic C-H | C-H stretch | >3000 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through its fragmentation pattern. The molecular formula of this compound is C₁₂H₁₂N₂O₃, corresponding to a molecular weight of 232.24 g/mol . sigmaaldrich.comsigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 232. The fragmentation of 1,3,4-oxadiazole derivatives often involves the cleavage of the heterocyclic ring. researchgate.net A common fragmentation pathway is the retro-Diels-Alder (RDA) type cleavage of the oxadiazole ring, which can lead to the formation of characteristic fragment ions. researchgate.net

For this compound, key fragmentation pathways are expected to include:

Loss of the carboxylic acid group (-COOH), leading to a fragment at m/z 187.

Cleavage of the propanoic acid chain, with potential loss of a -CH₂COOH radical, resulting in a fragment at m/z 173.

Fragmentation of the o-tolyl group, such as the loss of a methyl radical (-CH₃), giving rise to a fragment at m/z 217.

Cleavage of the oxadiazole ring itself, which can produce a variety of smaller fragments. For instance, the formation of an o-tolyl nitrile radical cation (m/z 116) or an o-tolyl acylium ion (m/z 119) could be anticipated.

The exact fragmentation pattern can be complex and provides a unique fingerprint for the molecule, aiding in its unambiguous identification. zsmu.edu.uachalmers.seuni-halle.de

Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment |

|---|---|

| 232 | [M]⁺ |

| 217 | [M - CH₃]⁺ |

| 187 | [M - COOH]⁺ |

| 173 | [M - CH₂COOH]⁺ |

| 119 | [o-tolyl-C≡O]⁺ |

Conformational Analysis and Molecular Geometry Studies

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its chemical and biological properties. These aspects can be investigated using computational chemistry methods.

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the electronic structure and geometry of molecules. nih.gov DFT calculations can be employed to determine the most stable conformation (lowest energy state) of this compound.

These calculations would likely show that the 1,3,4-oxadiazole ring is nearly planar. The dihedral angle between the oxadiazole ring and the o-tolyl ring is a key conformational parameter. Steric hindrance from the ortho-methyl group may cause a slight twisting of the tolyl ring out of the plane of the oxadiazole ring to minimize steric strain. The propanoic acid side chain possesses rotational freedom around its single bonds, allowing for multiple possible conformations. The most stable conformer would likely involve a staggered arrangement of the methylene groups to reduce torsional strain. DFT can also be used to calculate other molecular properties such as electrostatic potential maps, which can provide insights into the molecule's reactivity and intermolecular interactions.

Molecular Dynamics (MD) simulations can provide a dynamic picture of the conformational flexibility of this compound in different environments, such as in solution. By simulating the motion of the atoms over time, MD can explore the accessible conformational space and identify the most populated conformations.

For this molecule, MD simulations would be particularly useful for understanding the flexibility of the propanoic acid side chain and the rotation of the o-tolyl group. These simulations can reveal the range of dihedral angles that are thermally accessible and the energy barriers between different conformations. This information is crucial for understanding how the molecule might adapt its shape to interact with biological targets.

X-ray Crystallography Studies of Related Oxadiazole Derivatives for Solid-State Structure

While a crystal structure for this compound is not available in the reviewed literature, X-ray crystallography data from closely related 2,5-disubstituted 1,3,4-oxadiazole derivatives provide valuable insights into its likely solid-state structure. nih.govresearchgate.netrsc.org

Studies on compounds such as 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole and 2,5-di-p-tolyl-1,3,4-oxadiazole show that the molecules tend to adopt a near-planar geometry in the crystal lattice. nih.govresearchgate.net The dihedral angles between the aromatic rings and the central oxadiazole ring are typically small. nih.gov

Structure Activity Relationship Sar Studies of 3 5 O Tolyl 1,3,4 Oxadiazol 2 Yl Propanoic Acid Analogues

Influence of o-Tolyl Substituent Modifications on Bioactivity

The nature and position of the substituent on the phenyl ring at the 5-position of the 1,3,4-oxadiazole (B1194373) core have been shown to significantly influence the biological activity of this class of compounds.

The position of the methyl group on the phenyl ring has been demonstrated to be a critical determinant of biological activity. While the parent compound features a methyl group at the ortho position (o-tolyl), studies on related 1,3,4-oxadiazole derivatives have shown that shifting this group to the meta or para positions can lead to variations in potency and selectivity. For instance, in a series of 1,3,4-oxadiazole derivatives with antitubercular activity, it was observed that a nitro substituent in the para position of the phenyl ring was preferred over the meta and ortho positions, suggesting that the spatial arrangement of substituents on the phenyl ring plays a key role in the interaction with the biological target. mdpi.com

Table 1: Effect of Methyl Group Position on a Phenyl Ring on Biological Activity of Selected 1,3,4-Oxadiazole Analogs

| Compound | Position of Methyl Group | Observed Bioactivity |

|---|---|---|

| Analog A | ortho (o-tolyl) | Baseline activity |

| Analog B | meta (m-tolyl) | Decreased activity |

Note: The data in this table is illustrative and based on general findings in the literature for substituted 1,3,4-oxadiazoles.

Table 2: Bioactivity of 1,3,4-Oxadiazole Analogs with Various Substituents at Position 5

| Compound | Substituent at Position 5 | Relative Bioactivity |

|---|---|---|

| Analog D | 4-Chlorophenyl | +++ |

| Analog E | 4-Hydroxyphenyl | ++ |

| Analog F | tert-Butyl | ++ |

Note: The data in this table is illustrative and based on general findings in the literature for substituted 1,3,4-oxadiazoles.

Functional Group Variation of the Propanoic Acid Side Chain

The carboxylic acid group of the propanoic acid side chain is often a crucial functional group for interaction with biological targets. It can act as a hydrogen bond donor and acceptor, or it can be ionized at physiological pH to form a carboxylate anion that can engage in electrostatic interactions with positively charged residues in the active site of a receptor or enzyme. The 1,3,4-oxadiazole ring itself is considered a bioisostere of the carboxylic acid, ester, and amide functionalities. nih.gov This suggests that the acidic proton or the potential for hydrogen bonding is a key feature for biological activity. In some cases, replacing the carboxylic acid with an isosteric group can lead to improved pharmacological properties. nih.gov

The length and branching of the alkyl chain connecting the carboxylic acid to the 1,3,4-oxadiazole ring have been shown to be important for biological activity. Studies on related compounds have demonstrated that varying the chain length can alter the compound's ability to adopt the optimal conformation for binding to its target. For instance, in a particular series of 1,3,4-oxadiazole derivatives, a dodecyl (12-carbon) alkyl chain was found to be the most active, highlighting the significance of the side chain's length. Altering the propanoic acid side chain to an acetic acid or a butanoic acid derivative, or introducing branching on the alkyl chain, can significantly impact the compound's potency by affecting its orientation within the binding pocket.

Isosteric Replacements of the 1,3,4-Oxadiazole Ring

Isosteric replacement of the 1,3,4-oxadiazole ring with other five-membered heterocycles has been a strategy to modulate the physicochemical and pharmacological properties of these compounds. The 1,3,4-oxadiazole ring is a key structural motif that can influence properties such as polarity, metabolic stability, and the ability to form hydrogen bonds. nih.gov Bioisosteric replacement with rings like 1,2,4-oxadiazole (B8745197) or 1,3,4-thiadiazole (B1197879) can lead to changes in these properties. For example, replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole has been reported to increase polarity and reduce metabolic degradation. rsc.org However, such replacements can also lead to a reduction in affinity for the biological target, as was observed in a series of cannabinoid receptor 2 (CB2) ligands where the 1,3,4-oxadiazole analogues showed lower affinity compared to their 1,2,4-oxadiazole counterparts. nih.gov The choice of the heterocyclic core is therefore a critical consideration in the design of new analogues.

Table 3: Comparison of Physicochemical and Biological Properties upon Isosteric Replacement of the 1,3,4-Oxadiazole Ring

| Heterocyclic Ring | Key Properties | Impact on Bioactivity |

|---|---|---|

| 1,3,4-Oxadiazole | Polar, H-bond acceptor, metabolically stable | Baseline activity |

| 1,2,4-Oxadiazole | Less polar than 1,3,4-isomer | May increase or decrease affinity depending on the target |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in drug discovery to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogues of 3-(5-o-Tolyl-1,3,4-oxadiazol-2-yl)propanoic acid, QSAR models can be developed to predict their therapeutic efficacy and guide the design of new, more potent derivatives.

The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties and structural features. By quantifying these properties, known as molecular descriptors, it is possible to build a predictive model. For a series of 2,5-disubstituted 1,3,4-oxadiazole analogues, a typical QSAR study would involve the following steps:

Data Set Preparation: A series of analogues of this compound with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial atomic charges, which are crucial for drug-receptor interactions.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molar refractivity and van der Waals volume, which can influence how well a molecule fits into a binding site.

Hydrophobic Descriptors: The partition coefficient (log P) is a common descriptor for hydrophobicity, which affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and shape of the molecule.

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is generated that links the most relevant descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using techniques such as cross-validation (e.g., leave-one-out) and by predicting the activity of a set of compounds not used in the model development (an external test set).

A hypothetical QSAR model for a series of 3-(5-aryl-1,3,4-oxadiazol-2-yl)propanoic acid analogues might take the form of the following equation:

pIC₅₀ = β₀ + β₁(log P) + β₂(MR) + β₃(μ) + ... + ε

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, log P represents the hydrophobicity, MR is the molar refractivity (a steric parameter), μ is the dipole moment (an electronic parameter), and β coefficients represent the contribution of each descriptor to the activity.

A QSAR study on antifungal 2,5-disubstituted 1,3,4-oxadiazoles highlighted the importance of thermodynamic descriptors like molar refractivity and the principal moment of inertia for their activity. ijrpc.com This suggests that for analogues of this compound, steric and bulk properties are likely to play a significant role in their biological function.

The following interactive table presents hypothetical data from a QSAR study on a series of 3-(5-aryl-1,3,4-oxadiazol-2-yl)propanoic acid analogues, illustrating the relationship between selected descriptors and observed biological activity.

| Compound | Aryl Substituent (R) | pIC₅₀ (Observed) | log P | Molar Refractivity (MR) | Dipole Moment (μ) | pIC₅₀ (Predicted) |

| 1 | o-Tolyl | 5.8 | 3.2 | 85.6 | 3.1 | 5.7 |

| 2 | Phenyl | 5.5 | 2.9 | 80.1 | 2.9 | 5.4 |

| 3 | p-Cl-Phenyl | 6.2 | 3.6 | 85.2 | 3.5 | 6.1 |

| 4 | p-OCH₃-Phenyl | 5.9 | 2.8 | 86.3 | 3.3 | 5.9 |

| 5 | p-NO₂-Phenyl | 6.5 | 2.7 | 86.9 | 4.2 | 6.6 |

This predictive modeling approach allows for the virtual screening of novel analogues, prioritizing the synthesis of compounds with the highest predicted activity and thereby accelerating the drug discovery process.

Ligand-Based and Structure-Based Drug Design Principles Applied to Oxadiazole Derivatives

The design of novel analogues of this compound can be approached through two primary computational strategies: ligand-based drug design and structure-based drug design. Both aim to optimize the interaction between the drug molecule (ligand) and its biological target.

Ligand-Based Drug Design

This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of a set of molecules that are known to bind to the target. For 1,3,4-oxadiazole derivatives, this would involve:

Pharmacophore Modeling: A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological effect. By aligning a series of active 1,3,4-oxadiazole analogues, a common pharmacophore model can be generated. This model might include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. For instance, the propanoic acid moiety could be identified as a key hydrogen-bonding feature, while the substituted aryl ring at the 5-position could be crucial for hydrophobic or aromatic interactions.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build 3D-QSAR models. These models provide a three-dimensional map of the physicochemical properties that are favorable or unfavorable for biological activity, offering a more detailed understanding than traditional QSAR.

Structure-Based Drug Design

When the 3D structure of the target protein (e.g., an enzyme or receptor) is available, structure-based drug design becomes a powerful tool. This approach involves:

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. For analogues of this compound, docking studies can be performed to understand how they fit into the active site of their target. For example, a computational study on 1,3,4-oxadiazole derivatives as potential inhibitors of VEGFR2 utilized molecular docking to predict binding affinities and identify key interactions. nih.gov The propanoic acid group might form hydrogen bonds with key amino acid residues, while the tolyl group could fit into a hydrophobic pocket.

De Novo Design: This involves designing novel ligands from scratch or by modifying existing ones based on the structure of the active site. By identifying unoccupied pockets or opportunities for additional favorable interactions, new functional groups can be added to the 1,3,4-oxadiazole scaffold to enhance binding affinity and selectivity.

The following table illustrates how these design principles can be applied to guide the modification of the parent compound.

| Design Principle | Proposed Modification | Rationale | Predicted Outcome |

| Ligand-Based (Pharmacophore) | Replace o-tolyl with a naphthyl group | The pharmacophore model suggests a larger hydrophobic feature is tolerated at this position. | Increased hydrophobic interactions and potentially higher affinity. |

| Structure-Based (Docking) | Introduce a hydroxyl group on the tolyl ring | Docking reveals a nearby polar amino acid that can form a hydrogen bond. | Enhanced binding affinity and specificity through an additional hydrogen bond. |

| Ligand-Based (3D-QSAR) | Modify the propanoic acid linker to a butanoic acid | 3D-QSAR indicates that a longer linker might better position the carboxylate for interaction. | Improved electrostatic interactions with the target. |

| Structure-Based (De Novo) | Add a small polar group to the oxadiazole ring | An unoccupied polar pocket is identified in the active site. | Introduction of a new favorable interaction to increase potency. |

By integrating these computational design strategies, the development of novel 1,3,4-oxadiazole derivatives with improved therapeutic profiles can be significantly streamlined, reducing the time and cost associated with traditional trial-and-error approaches to drug discovery. mdpi.comresearchgate.net

In Vitro Pharmacological Investigations and Molecular Mechanisms of 3 5 O Tolyl 1,3,4 Oxadiazol 2 Yl Propanoic Acid Derivatives

Evaluation of Anti-fibrotic Activity via Rho/MRTF/SRF Pathway Modulation

Derivatives of 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid have been identified as a potent new class of inhibitors of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-mediated gene transcription, which are being investigated as potential antifibrotic agents. nih.gov Dysregulation of the Rho/MRTF/SRF signaling pathway is a key factor in the progression of fibrotic diseases. nih.gov A high-throughput screening of a large compound library led to the discovery of these oxadiazole derivatives as inhibitors of this critical pathway. nih.gov While the specific compound 3-(5-o-tolyl-1,3,4-oxadiazol-2-yl)propanoic acid has not been extensively studied, a closely related analog, 3-((5-m-tolyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid, was identified as a lead compound in these investigations. nih.gov Subsequent optimization of this lead compound has resulted in the development of potent and orally bioavailable anti-fibrotic agents that have shown efficacy in preclinical models of fibrosis. nih.gov

Inhibition of Serum Response Factor (SRF) Luciferase Activity

The initial identification of the antifibrotic potential of this class of compounds was achieved through a phenotypic high-throughput screen utilizing a serum response element luciferase (SRE.L) promoter assay. nih.govnih.gov This assay is a well-established method for specifically measuring the transcriptional activity of the Serum Response Factor (SRF), a key downstream effector of the Rho/MRTF pathway. nih.gov The screening identified 3-((5-m-tolyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid as a confirmed hit with a half-maximal inhibitory concentration (IC50) of 180 nM for the inhibition of SRF-luciferase activity. nih.govnih.gov This demonstrated the compound's ability to effectively suppress SRF-mediated gene transcription. Further structure-activity relationship (SAR) studies led to a rapid, five-order-of-magnitude improvement in cellular potency. nih.govnih.gov

| Compound | Target | Assay | IC50 (nM) |

|---|---|---|---|

| 3-((5-m-tolyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid | Rho/MRTF/SRF Pathway | SRE.L Luciferase Assay | 180 |

Characterization of Molecular Interactions with Rho/MRTF/SRF Signaling Components

While the precise molecular target of this class of oxadiazole derivatives remains to be definitively identified, their mechanism of action is characterized by the inhibition of the Rho/MRTF/SRF signaling pathway. nih.gov This pathway is a critical regulator of gene expression involved in cell proliferation, migration, and differentiation, and its over-activation is a hallmark of fibrotic diseases. nih.gov The inhibitory effects of these compounds on the Rho/MRTF/SRF pathway have been shown to reduce the expression of downstream profibrotic genes, such as connective tissue growth factor (CTGF). nih.gov The remarkable potency and well-defined structure-activity relationship of this series suggest a potential for a covalent binding mechanism to their unknown molecular target, although this has not been definitively proven. nih.govnih.gov Despite their high potency, these compounds have demonstrated no observable cytotoxicity at concentrations up to 100 μM. nih.gov

Anti-inflammatory Properties in Cellular Models

The 1,3,4-oxadiazole (B1194373) scaffold is a common structural feature in many compounds exhibiting anti-inflammatory activity. nih.govnih.gov While direct studies on this compound are limited, the broader class of 1,3,4-oxadiazole derivatives has been investigated for its potential to modulate inflammatory pathways. nih.govnih.gov Inflammation is often associated with oxidative stress, which involves the overproduction of reactive oxygen species (ROS) and nitric oxide (NO). nih.gov Certain 1,3,4-oxadiazole derivatives have been shown to inhibit the production of NO and ROS in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, suggesting a potential mechanism for their anti-inflammatory effects. nih.gov The anti-inflammatory activity of some diaryl-substituted 1,3,4-oxadiazoles has been linked to the selective inhibition of cyclooxygenase-2 (COX-2) over COX-1. nih.gov

Antimicrobial Efficacy Against Specific Bacterial and Fungal Strains (In Vitro)

The 1,3,4-oxadiazole nucleus is a key component in a variety of compounds that have been synthesized and evaluated for their antimicrobial properties. beilstein-journals.orgnih.gov These derivatives have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. beilstein-journals.orgmdpi.com For instance, certain cholyl 1,3,4-oxadiazole hybrid compounds have demonstrated notable activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive bacteria), with some exhibiting selective activity. beilstein-journals.org Additionally, good activity has been observed against the fungal pathogens Aspergillus fumigatus and Candida albicans. beilstein-journals.org The antimicrobial potential of 1,3,4-oxadiazole derivatives is influenced by the nature and position of substituents on the aryl ring. nih.gov

| Compound Class | Bacterial Strains | Fungal Strains | Observed Activity |

|---|---|---|---|

| Cholyl 1,3,4-oxadiazole hybrids | Staphylococcus aureus, Bacillus subtilis | Aspergillus fumigatus, Candida albicans | Potent activity with some selective derivatives |

| Thieno[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids | S. aureus, B. subtilis, E. coli, P. aeruginosa | Not specified | Activity comparable or stronger than gentamicin |

| 5-Aryl-1,3,4-oxadiazole-2-thiol derivatives | E. coli, S. pneumoniae, P. aeruginosa | A. fumigatus | Stronger activity than ampicillin (B1664943) against some strains |

Antiviral Activities and Enzyme Inhibition (e.g., PLpro, MBLs)

Derivatives of 1,3,4-oxadiazole have emerged as a promising scaffold for the development of antiviral agents. nih.govmongoliajol.info Notably, these compounds have been investigated for their ability to inhibit the papain-like protease (PLpro) of SARS-CoV-2, a critical enzyme for viral replication and a key factor in the dysregulation of the host's innate immune response. nih.govnih.govscienceopen.com Small molecule inhibitors of PLpro have been shown to significantly reduce viral loads in SARS-CoV-2 infection models. scienceopen.com While specific data for this compound is not available, related 1,3,4-oxadiazole derivatives have demonstrated inhibitory activity against SARS-CoV-2 PLpro. For example, a related compound with a 2-naphthyl scaffold showed a SARS-CoV-2 PLpro inhibitory activity with an IC50 of 0.92 μM and an antiviral ID50 of 17 μM in VeroE6 cells. nih.gov Additionally, some 1,3,4-oxadiazole derivatives have been identified as inhibitors of HIV-1 Tat-mediated viral transcription. researchgate.net

Enzyme Inhibition Studies (e.g., 5-Lipoxygenase inhibition by related oxadiazoles)

The 1,3,4-oxadiazole moiety has been incorporated into molecules designed as inhibitors of 5-lipoxygenase (5-LOX), an enzyme that plays a crucial role in the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic reactions. nih.govnih.gov The pharmacological inhibition of 5-LOX is a therapeutic strategy for various inflammatory diseases. nih.gov While direct inhibitory data for this compound against 5-LOX is not available, related p-tolyloxy-1,3,4-oxadiazole propionamides have been synthesized and evaluated as inhibitors of soybean 15-lipoxygenase (15-LOX), a related enzyme often used in screening for potential anti-inflammatory agents. nih.gov Several of these derivatives exhibited potent inhibitory activity with IC50 values in the low micromolar range. nih.gov

| Compound Class | Enzyme Target | Therapeutic Area | Inhibitory Activity |

|---|---|---|---|

| p-tolyloxy-1,3,4-oxadiazole propionamides | Soybean 15-Lipoxygenase (15-LOX) | Inflammation | Potent inhibition with IC50 values in the low µM range |

| Diaryl-substituted 1,3,4-oxadiazoles | Cyclooxygenase-2 (COX-2) | Inflammation | Selective inhibition over COX-1 |

In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines (without human data)

Derivatives of 1,3,4-oxadiazole have demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines in laboratory settings. These studies are crucial in the early stages of drug discovery to identify compounds with potential therapeutic value.

One study detailed the synthesis of a series of 2,5-disubstituted 1,3,4-oxadiazoles and evaluated their cytotoxic activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines using the MTT assay. semanticscholar.org The results, summarized in the table below, indicated that certain substitutions on the oxadiazole ring could significantly influence the cytotoxic potency. For instance, compounds with halogen substitutions on a 5-phenyl ring showed considerable activity against HeLa cells. semanticscholar.org

| Compound | Substitution Pattern | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

|---|---|---|---|

| IIb | Specific substitution pattern | 19.9 | > 100 |

| IIc | Specific substitution pattern | 35 | > 100 |

| IIe | Specific substitution pattern | 25.1 | 63.2 |

In another investigation, novel benzimidazole (B57391) derivatives bearing 1,3,4-oxadiazole moieties were synthesized and tested for their anticancer activity against several cancer cell lines, including lung (A549), ovarian (SKOV3), and breast (MDA-MB-231). rsc.org Two compounds, designated as 10 and 14, exhibited superior cytotoxicity with IC₅₀ values in the micromolar range, significantly lower than the standard drug 5-fluorouracil. rsc.org

| Compound | A549 IC₅₀ (µM) | SKOV3 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |

|---|---|---|---|

| 10 | 1.15 | 2.05 | 3.11 |

| 14 | 4.21 | 5.12 | 6.27 |

| 5-Fluorouracil (Standard) | 10.65 | 12.82 | 15.48 |

Furthermore, a series of novel 1,3,4-oxadiazole derivatives were evaluated for their cytotoxic potential against MCF-7, HCT116 (colorectal), and HepG2 (liver) cancer cell lines. nih.gov Compounds 8e and 8f, in particular, demonstrated potent activity, with IC₅₀ values indicating a higher sensitivity of the tested cancer cell lines to these derivatives compared to the standard drug colchicine. nih.gov

These findings underscore the potential of the 1,3,4-oxadiazole scaffold as a promising framework for the development of new anticancer agents. The variations in activity based on the different substituents highlight the importance of structure-activity relationship (SAR) studies in optimizing the cytotoxic effects of these compounds.

Investigation of Receptor Binding Profiles and Specificity through Docking Studies

Molecular docking studies are computational techniques used to predict the binding orientation and affinity of a small molecule to a target protein. These in silico methods are invaluable for understanding the potential mechanism of action of drug candidates and for guiding the design of more potent and specific inhibitors.

Several studies have employed molecular docking to investigate the binding of 1,3,4-oxadiazole derivatives to various cancer-related protein targets. For example, the epidermal growth factor receptor (EGFR) tyrosine kinase domain, a key target in cancer therapy, has been a focus of such studies. semanticscholar.org Docking of 2,5-disubstituted 1,3,4-oxadiazole derivatives into the active site of EGFR (PDB: 1M17) revealed that the nitrogen atoms of the oxadiazole ring often form hydrogen bonds with key amino acid residues, such as Met 769. semanticscholar.org The binding energies calculated from these docking studies often correlate with the observed cytotoxic activities.

| Compound | Docking Score (kcal/mol) |

|---|---|

| IIe | -7.89 |

In a different study, newly designed 1,3,4-oxadiazole derivatives were docked against the PARP-1 protein (PDB: 4ZZZ), another important target in cancer treatment. benthamdirect.com The binding affinities of the designed analogues were found to be in a significant range, with the top compounds exhibiting strong interactions with the protein's active site. benthamdirect.com Molecular dynamics simulations further confirmed the stability of the ligand-protein complexes for the most promising candidates. benthamdirect.com

Tubulin, a protein crucial for cell division, is another target for which 1,3,4-oxadiazole derivatives have been investigated. Molecular docking studies have been conducted to understand the potential of these compounds to inhibit tubulin polymerization. nih.gov The results of these studies can help to explain the mechanism behind the cytotoxic effects observed in in vitro assays.

The collective evidence from molecular docking studies suggests that 1,3,4-oxadiazole derivatives can bind to the active sites of various cancer-relevant proteins. The specific interactions and binding affinities are dependent on the substitution patterns on the oxadiazole core, providing a rational basis for the design of targeted anticancer agents.

Synthetic Route Optimization and Green Chemistry Approaches for 3 5 O Tolyl 1,3,4 Oxadiazol 2 Yl Propanoic Acid Production

Development of More Efficient and Sustainable Synthesis Protocols

The advancement of green chemistry has introduced innovative techniques that significantly improve the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net These methods aim to reduce energy consumption, minimize waste, and shorten reaction times compared to conventional heating methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating of the reaction mixture. wjarr.com For the synthesis of 1,3,4-oxadiazoles, microwave-assisted protocols can dramatically reduce reaction times from several hours to mere minutes, often leading to higher product yields and purity. nih.govnih.gov A comparative study on the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles showed that microwave-assisted methods could achieve yields of 70–90% in a much shorter duration than conventional heating. openmedicinalchemistryjournal.com This approach can be directly applied to the cyclization step in the production of 3-(5-o-Tolyl-1,3,4-oxadiazol-2-yl)propanoic acid, replacing prolonged refluxing with a more energy-efficient process. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another sustainable alternative. Ultrasound irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation, generating localized high temperatures and pressures that accelerate reaction rates. semanticscholar.orgnih.gov This technique has been successfully employed for the synthesis of various 1,3,4-oxadiazole derivatives, yielding products efficiently under mild conditions. nih.govrdd.edu.iq For instance, 5-substituted 1,3,4-oxadiazol-2-amines were produced in high yields (81–93%) using an ultrasound-assisted procedure. semanticscholar.org

The table below illustrates the advantages of these modern techniques over conventional methods for the synthesis of 1,3,4-oxadiazole derivatives.

| Synthesis Method | Typical Reaction Time | Typical Yield | Key Advantages |

| Conventional Heating | 8-12 hours | 60-75% | Well-established protocols |

| Microwave Irradiation | 5-25 minutes | 70-95% | Rapid heating, reduced time, higher yields nih.govopenmedicinalchemistryjournal.com |

| Ultrasound Irradiation | 25-45 minutes | 80-93% | Energy efficient, mild conditions, high yields semanticscholar.orgrdd.edu.iq |

Application of Catalytic Methods for Oxadiazole Formation

A key aspect of optimizing the synthesis of this compound is the replacement of stoichiometric and often harsh reagents used for cyclization with catalytic alternatives. Catalytic methods not only reduce waste but also often proceed under milder conditions. nih.gov

Iodine-Mediated Cyclization: Molecular iodine has been established as a versatile and mild catalyst for the oxidative cyclization of acylhydrazones, the precursors to 1,3,4-oxadiazoles. acs.org This transition-metal-free method is practical and can be performed in the presence of a simple base like potassium carbonate. organic-chemistry.org Iodine-mediated protocols can even be conducted under solvent-free conditions, further enhancing their green credentials. tandfonline.com This approach avoids the use of toxic heavy metals and harsh acids. rsc.orgacs.org

Transition-Metal Catalysis: Various transition metals, particularly copper, have been shown to effectively catalyze the formation of the 1,3,4-oxadiazole ring. Copper(II) triflate (Cu(OTf)₂) is a notable catalyst for the imine C-H functionalization of N-arylidenearoylhydrazides, providing direct access to 2,5-disubstituted 1,3,4-oxadiazoles. jchemrev.comorganic-chemistry.orgresearchgate.net These reactions can often be performed in the open air, making them highly practical for organic synthesis. organic-chemistry.org Other protocols utilize copper catalysts for the dual oxidation of hydrazides and arylacetic acids, offering a one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. acs.orgnih.gov Additionally, iron(III)/TEMPO systems have been used for the aerobic oxidative cyclization of aroyl hydrazones. organic-chemistry.org

Other Catalytic Systems: A range of other catalysts have been explored for this transformation. Ceric ammonium (B1175870) nitrate (B79036) (CAN) and polyethylene (B3416737) glycol (PEG) have been used to catalyze the condensation of acid hydrazides and carboxylic acids. researchgate.netmdpi.com Solid acid catalysts like silica (B1680970) sulfuric acid have also proven to be efficient for promoting the synthesis of 1,3,4-oxadiazoles at ambient temperatures. uowasit.edu.iq

The following table summarizes various catalytic systems applicable to 1,3,4-oxadiazole synthesis.

| Catalyst System | Substrates | Key Features | Typical Yields |

| Molecular Iodine (I₂) / K₂CO₃ | Acylhydrazones | Transition-metal-free, mild conditions, scalable acs.orgorganic-chemistry.org | 85-95% |

| Copper(II) Triflate (Cu(OTf)₂) | N-Arylidenearoylhydrazides | Air-stable, practical, direct C-H functionalization organic-chemistry.orgresearchgate.net | 70-90% |

| Iron(III) / TEMPO / O₂ | Aroyl hydrazones | Uses oxygen as the oxidant, broad scope organic-chemistry.org | High |

| Ceric Ammonium Nitrate (CAN) | Acid Hydrazides + Carboxylic Acids | Efficient condensation catalyst researchgate.netmdpi.com | Good to Excellent |

| Silica Sulfuric Acid | 1,2-Diacylhydrazines | Solid acid catalyst, ambient temperature, eco-friendly uowasit.edu.iq | High |

Exploration of Environmentally Benign Solvents and Solvent-Free Reactions

The choice of solvent is a critical factor in green chemistry. Many traditional syntheses of 1,3,4-oxadiazoles employ high-boiling, polar aprotic solvents like DMF or DMSO, which pose environmental and health concerns. openmedicinalchemistryjournal.com Research has therefore focused on utilizing greener solvents or eliminating them entirely.

Green Solvents: Water and ethanol (B145695) are ideal green solvents due to their low toxicity, availability, and minimal environmental impact. For instance, the oxidative cyclization of acyl hydrazines has been successfully performed in an ethanol:water mixture. openmedicinalchemistryjournal.com Ionic liquids have also been investigated as alternative reaction media, acting as both solvent and catalyst in some cases. researchgate.net

Solvent-Free Reactions (Mechanochemistry): A particularly sustainable approach is to conduct reactions in the absence of any solvent. Mechanochemistry, specifically grinding, has been effectively used to synthesize 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.orgresearchgate.net In one method, aryl hydrazides and aromatic aldehydes are ground together in a mortar and pestle with a catalytic amount of iodine. tandfonline.comresearchgate.net This technique is highly efficient, requiring only a few minutes of grinding, and avoids the use of any organic solvents during the reaction and workup, leading to high yields (88–92%). tandfonline.com

The table below highlights the shift towards more environmentally friendly reaction conditions.

| Condition | Example Solvent/Method | Advantages |

| Traditional Solvents | DMF, DMSO, POCl₃ | Effective for dissolving reactants |

| Green Solvents | Water, Ethanol, Ionic Liquids | Low toxicity, biodegradable, safer openmedicinalchemistryjournal.comresearchgate.net |

| Solvent-Free | Grinding (Mechanochemistry) | No solvent waste, high efficiency, short reaction times tandfonline.comresearchgate.net |

Solid-Phase Synthesis Techniques for Library Generation

Solid-phase synthesis is a powerful technique for the rapid generation of large numbers of compounds, known as chemical libraries, which are invaluable in drug discovery. This methodology has been successfully adapted for the synthesis of 1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) derivatives. acs.orgnih.govacs.org

The general strategy involves anchoring a starting material, such as an acylhydrazine, to a polymer resin. The subsequent reactions to build the 1,3,4-oxadiazole core and add substituents are carried out on this solid support. A key advantage is that excess reagents and by-products can be easily washed away, simplifying purification. acs.org

For the production of a library based on this compound, one could envision a branching, diversity-oriented synthesis. nih.gov A resin-bound thiosemicarbazide (B42300) could be cyclized to form the core 1,3,4-oxadiazole skeleton. acs.org Subsequently, a diverse range of functional groups could be introduced at various positions. For example, by using a variety of carboxylic acids in the initial steps or by modifying the propanoic acid side chain after the core has been formed, a library of analogs can be generated. After the synthesis is complete, the final products are cleaved from the resin, often in high purity, eliminating the need for complex purification methods like column chromatography. acs.orgnih.gov This approach allows for the efficient exploration of the chemical space around the parent compound.

Emerging Research and Future Directions for 3 5 O Tolyl 1,3,4 Oxadiazol 2 Yl Propanoic Acid

Exploration of Novel Biological Targets and Mechanistic Pathways

The 1,3,4-oxadiazole (B1194373) scaffold is a well-established pharmacophore in medicinal chemistry, known to interact with a variety of biological targets. nih.govbiointerfaceresearch.com Future research into 3-(5-o-Tolyl-1,3,4-oxadiazol-2-yl)propanoic acid will likely focus on its potential to modulate the activity of enzymes and signaling pathways implicated in various diseases.

Based on studies of related compounds, promising areas of investigation include its potential as an inhibitor of key enzymes in cancer progression. For instance, various 1,3,4-oxadiazole derivatives have been shown to target growth factor receptors like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). rsc.orgmdpi.comnih.gov Inhibition of these receptors can disrupt cancer cell proliferation and angiogenesis. Other potential targets within this class of compounds include kinases and enzymes like thymidylate synthase, which are crucial for cancer cell survival. nih.govnih.gov

Mechanistic studies would likely explore pathways such as the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells, which are common mechanisms of action for many cytotoxic agents. nih.govacs.org The propanoic acid moiety of the title compound may also influence its interaction with specific biological targets, a feature that warrants detailed investigation.

Development of Targeted Delivery Systems for Oxadiazole-Propanoic Acid Conjugates

A significant challenge in drug development is ensuring that a therapeutic agent reaches its intended target in the body with minimal off-target effects. Targeted drug delivery systems are a promising strategy to enhance the efficacy and reduce the toxicity of potent molecules. For compounds like this compound, future research could explore the development of conjugates that specifically deliver the oxadiazole moiety to diseased tissues.

The propanoic acid group provides a convenient chemical handle for conjugation to various targeting ligands, such as antibodies, peptides, or nanoparticles. These targeted conjugates could potentially improve the therapeutic index of the parent compound by increasing its concentration at the site of action. While specific research on targeted delivery of oxadiazole-propanoic acid conjugates is limited, the principles of targeted drug delivery are well-established and could be applied to this class of molecules.

High-Throughput Screening (HTS) in the Discovery of Related Scaffolds

High-Throughput Screening (HTS) is a powerful tool in modern drug discovery, allowing for the rapid screening of large libraries of chemical compounds for activity against a specific biological target. While there is no public record of HTS campaigns specifically involving this compound, the 1,3,4-oxadiazole scaffold is frequently included in screening libraries due to its known biological activity. acs.org

Future HTS campaigns could be designed to identify novel biological targets for this compound and its analogs. By screening it against a diverse panel of assays, researchers could uncover unexpected therapeutic applications. Furthermore, HTS can be used to screen libraries of related oxadiazole derivatives to identify compounds with improved potency and selectivity, using this compound as a reference scaffold.

Advanced Computational Design of Next-Generation Oxadiazole Derivatives

Computational chemistry and molecular modeling are indispensable tools in modern drug design. eurekaselect.comnih.gov These techniques can be used to predict how a molecule will interact with a biological target, and to design new molecules with improved properties. For this compound, computational studies could be employed to:

Predict potential biological targets: By docking the molecule into the binding sites of various enzymes and receptors, researchers can generate hypotheses about its mechanism of action.

Optimize the chemical structure: Computational models can be used to design new derivatives with enhanced potency, selectivity, and pharmacokinetic properties. For example, modifications to the tolyl or propanoic acid moieties could be explored to improve target engagement.

Elucidate structure-activity relationships (SAR): By comparing the predicted binding modes and activities of a series of related compounds, researchers can understand how different chemical features contribute to biological activity. nih.gov

The following table outlines potential computational approaches for designing next-generation oxadiazole derivatives:

| Computational Approach | Application in Drug Design |

| Molecular Docking | Predicts the binding orientation of the compound to a target protein. |

| Molecular Dynamics | Simulates the movement of the compound and its target over time to assess binding stability. |

| QSAR Modeling | Relates the chemical structure of compounds to their biological activity to guide the design of more potent analogs. |

Study of Synergistic Effects with Other Bioactive Compounds

Combination therapy, where two or more drugs are used together, is a cornerstone of treatment for many complex diseases, including cancer. The rationale behind this approach is that drugs with different mechanisms of action can work synergistically to produce a greater therapeutic effect than either drug alone.

Future research should investigate the potential for this compound to act synergistically with existing therapeutic agents. For example, if the compound is found to have anticancer activity, it could be tested in combination with standard-of-care chemotherapeutics. Any observed synergistic interactions could lead to the development of more effective treatment regimens with potentially lower doses of each drug, thereby reducing side effects. The exploration of such combinations will be a critical step in realizing the full therapeutic potential of this and related oxadiazole derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(5-o-Tolyl-1,3,4-oxadiazol-2-yl)propanoic acid, and what reaction conditions are critical for high yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of o-tolyl-substituted precursors with hydrazine derivatives to form the oxadiazole ring. For example, cyclization of thiosemicarbazides under acidic conditions (e.g., acetic acid with sodium acetate) is a key step . Subsequent coupling of the oxadiazole core with propanoic acid derivatives via nucleophilic substitution or ester hydrolysis ensures functionalization. Reaction optimization includes controlling temperature (reflux conditions), solvent polarity, and catalyst selection (e.g., NaOAc) to minimize by-products .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the oxadiazole ring and propanoic acid moiety. Key markers include:

- ¹H NMR : Aromatic protons (6.5–8.5 ppm for o-tolyl), methylene protons adjacent to the oxadiazole (δ ~3.0–3.5 ppm), and carboxylic acid protons (broad signal at δ ~12 ppm).

- ¹³C NMR : Carbonyl carbons (C=O at ~165–175 ppm) and oxadiazole ring carbons (~150–160 ppm).

Infrared (IR) spectroscopy confirms the carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and C=N/C-O stretches (~1600 cm⁻¹) .

Q. What preliminary biological screening assays are recommended to evaluate the compound’s bioactivity?

- Methodological Answer : Start with in-vitro assays such as:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., MIC determination).

- Anti-inflammatory Potential : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA).

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins.

Always include positive controls (e.g., ampicillin for antimicrobials) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can reaction pathways for synthesizing derivatives of this compound be optimized to enhance regioselectivity?

- Methodological Answer : Use computational tools (e.g., DFT calculations) to predict reactive sites on the oxadiazole ring. Experimentally, employ directing groups (e.g., nitro or methoxy substituents) to steer electrophilic substitutions. Solvent polarity adjustments (e.g., DMF for polar intermediates) and catalysts like Lewis acids (e.g., ZnCl₂) can improve regioselectivity .

Q. What mechanistic insights explain the compound’s susceptibility to oxidation or nucleophilic substitution reactions?

- Methodological Answer : The oxadiazole ring’s electron-deficient nature makes it prone to nucleophilic attack at the C-2 position. Oxidation studies (e.g., with KMnO₄) reveal cleavage of the oxadiazole ring to form carboxylic acid derivatives. Kinetic isotope effects (KIE) and Hammett plots can elucidate whether the mechanism is concerted or stepwise .

Q. How can computational modeling (e.g., molecular docking) predict this compound’s interaction with biological targets like enzymes or receptors?

- Methodological Answer : Use software like AutoDock Vina to dock the compound into active sites (e.g., bacterial dihydrofolate reductase or COX-2). Prioritize hydrogen bonding (carboxylic acid with Arg120 in COX-2) and π-π stacking (oxadiazole with Phe residues). Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .

Q. How should researchers address contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer : Standardize assay protocols (e.g., cell line selection, incubation time) and validate compound purity via HPLC (>95%). Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity. Meta-analyses of published data can identify confounding variables (e.g., solvent DMSO concentration affecting cell viability) .

Q. What strategies differentiate this compound’s pharmacological profile from structurally similar analogs (e.g., thiadiazole or pyrazole derivatives)?

- Methodological Answer : Perform comparative SAR studies by synthesizing analogs with varied substituents (e.g., halogen vs. methoxy groups). Assess key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.